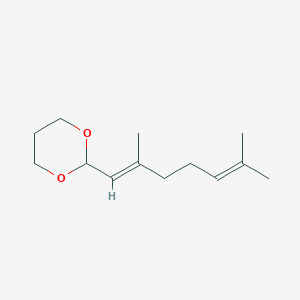
2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane is a chemical compound that has been widely used in scientific research for various applications. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying different biological processes.
作用機序
The mechanism of action of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane involves the inhibition of ACAT. This enzyme is responsible for the synthesis of cholesterol esters, which are important components of lipoproteins. When this enzyme is inhibited, the accumulation of cholesterol esters in cells is reduced, which can have beneficial effects on lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane have been extensively studied. It has been found to have a potent inhibitory effect on ACAT, which can lead to a decrease in the accumulation of cholesterol esters in cells. This can have a beneficial effect on lipid metabolism and can be useful for the treatment of atherosclerosis and other related diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane in lab experiments is its specificity for ACAT inhibition. This compound has been found to be a potent inhibitor of ACAT and has a high degree of specificity for this enzyme. This makes it a valuable tool for studying lipid metabolism and related diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to follow proper safety protocols to minimize the risk of toxicity.
将来の方向性
There are many future directions for the use of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of atherosclerosis and other related diseases. This compound has shown promise as a potential therapeutic agent for these diseases, and further research is needed to explore its potential in this area. Additionally, this compound could be used in the development of new diagnostic tools for the detection of lipid metabolism disorders. Overall, the future directions for the use of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane in scientific research are broad and varied, and there is much potential for further exploration in this area.
合成法
The synthesis method of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane involves the reaction of 2,6-dimethyl-1,5-heptadiene with 1,3-dioxolane in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound has been optimized to produce a high yield and purity product, which is essential for its use in scientific research.
科学的研究の応用
2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane has been widely used in scientific research for various applications. One of the most common applications of this compound is in the study of lipid metabolism. It has been found to be a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is an enzyme that plays a crucial role in the synthesis of cholesterol esters. This inhibition leads to a decrease in the accumulation of cholesterol esters in cells, which can be beneficial for the treatment of atherosclerosis and other related diseases.
特性
IUPAC Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-11(2)6-4-7-12(3)10-13-14-8-5-9-15-13/h6,10,13H,4-5,7-9H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTKQVPSQXGGDW-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC1OCCCO1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C1OCCCO1)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)


![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)
![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)
![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)

![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)

